molecular formula C15H11FN2O B11860246 2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one CAS No. 194466-78-9

2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one

Cat. No.: B11860246
CAS No.: 194466-78-9
M. Wt: 254.26 g/mol
InChI Key: AMJPGRQDFBNSON-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the naphthyridine core

Preparation Methods

The synthesis of 2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoroaniline with 2-chloro-6-methyl-1,8-naphthyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Scientific Research Applications

2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: Researchers use this compound to study its effects on cellular processes and pathways. It is often used as a tool compound to investigate the role of specific proteins and enzymes in disease mechanisms.

    Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of advanced materials and as a building block for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one can be compared with other naphthyridine derivatives, such as:

    2-(3-chlorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one: Similar in structure but with a chlorine atom instead of a fluorine atom, this compound may exhibit different reactivity and biological activity.

    2-(3-methylphenyl)-6-methyl-1,8-naphthyridin-4(1H)-one: The presence of a methyl group instead of a fluorine atom can lead to variations in the compound’s chemical properties and interactions with biological targets.

    2-(3-bromophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

194466-78-9

Molecular Formula

C15H11FN2O

Molecular Weight

254.26 g/mol

IUPAC Name

2-(3-fluorophenyl)-6-methyl-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C15H11FN2O/c1-9-5-12-14(19)7-13(18-15(12)17-8-9)10-3-2-4-11(16)6-10/h2-8H,1H3,(H,17,18,19)

InChI Key

AMJPGRQDFBNSON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=CC2=O)C3=CC(=CC=C3)F)N=C1

Origin of Product

United States

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